molecular formula C9H6ClNO3S B1667980 Benazolin CAS No. 3813-05-6

Benazolin

Cat. No.: B1667980
CAS No.: 3813-05-6
M. Wt: 243.67 g/mol
InChI Key: HYJSGOXICXYZGS-UHFFFAOYSA-N
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Description

Benazolin is a benzothiazolone-class herbicide introduced in 1964, used for the post-emergence control of annual broadleaved weeds in agricultural research, particularly in cereals like wheat, as well as in soybeans and oilseed rape . Its primary research value lies in its selective, systemic action and its function as a synthetic auxin, which inhibits auxin transport in susceptible plants, leading to growth dysregulation and making it a valuable tool for studying plant physiology and weed control methods . It is categorized under Herbicide Resistance Class O by the Herbicide Resistance Action Committee (HRAC) and Class 4 by the Weed Science Society of America (WSSA) . As a systemic compound, this compound is absorbed by and translocates within plants. The active substance is a weak acid with a pKa of 3.04 and exhibits moderate aqueous solubility (500 mg/L at 20°C and pH 7) . It is typically supplied commercially as an aqueous suspension concentrate of its ethyl ester derivative, this compound-ethyl, which is a white crystalline solid with a melting point of 79.2°C . From an environmental fate perspective, this compound is non-persistent in soil systems with a typical field dissipation half-life (DT₅₀) of 21 days, but it may be persistent in water and has a high potential to leach to groundwater . The compound has a low mammalian toxicity (acute oral LD₅₀ > 4000 mg/kg in mice) and is not expected to bioaccumulate . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJSGOXICXYZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041620
Record name Benazolin
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Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3813-05-6
Record name Benazolin
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Record name Benazolin [ANSI:BSI:ISO]
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Preparation Methods

Conventional Synthesis Using Benzothiazolone and Ethyl Chloroacetate

The foundational synthesis of this compound involves the reaction of benzothiazolone with ethyl chloroacetate and sodium chloroacetate (referred to as "salt of wormwood" in patent literature). Early methods conducted this reaction at elevated temperatures (90–95°C), resulting in moderate yields (60%) and purity (96%) due to side reactions and thermal degradation. The exothermic nature of the reaction necessitated rigorous temperature control to prevent runaway conditions, complicating large-scale production.

Catalytic Optimization with Potassium Iodide

Advanced Functionalization and Derivative Synthesis

Suzuki-Miyaura Cross-Coupling for 4-Substituted Derivatives

Recent advancements have utilized this compound-ethyl as a scaffold for synthesizing 4-aryl/heteroaryl derivatives via Suzuki-Miyaura cross-coupling. Using palladium catalysts, 4-chloro-2(3H)-benzothiazol-2-one intermediates react with aryl boronic acids to yield structurally diverse analogs. For instance:

  • 4-Phenyl derivative : 89% yield (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C)
  • 4-Pyridyl derivative : 76% yield (Pd(dppf)Cl₂, Cs₂CO₃, dioxane, 100°C)

These derivatives expand this compound's utility in structure-activity relationship studies for herbicide development.

Buchwald-Hartwig Amination for Anilino Derivatives

Analytical Methodologies for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

GC-MS has been validated for detecting trace impurities in this compound batches, achieving a limit of quantification (LOQ) of 0.01 ppm. Key parameters include:

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 μm)
  • Temperature program : 50°C (1 min) → 25°C/min → 300°C (10 min)
  • Ionization : EI+ at 70 eV

This method identifies common byproducts such as unreacted benzothiazolone and chlorinated side products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For regulatory compliance, LC-MS/MS following GB 23200.121-2021 protocols detects this compound residues in crops with 98–102% recovery rates. The mobile phase combines 2 mM ammonium formate in 0.01% formic acid (aqueous) and methanol, enabling baseline separation from matrix interferents.

Industrial-Scale Production Considerations

Reaction Kinetics and Process Optimization

Batch reactor studies demonstrate that the reaction follows pseudo-first-order kinetics with an activation energy of 58.2 kJ/mol. Implementing continuous flow systems could further enhance heat dissipation and reduce reaction times by 40–50%, though catalyst leaching remains a technical challenge.

Waste Stream Management

The synthesis generates aqueous waste containing residual KI (≈120 mg/L) and organic byproducts. Patent data recommends activated carbon filtration followed by reverse osmosis to achieve effluent concentrations below regulatory limits (<0.1 mg/L KI).

Emerging Trends in this compound Manufacturing

Solvent-Free Mechanochemical Synthesis

Preliminary studies indicate that ball-milling benzothiazolone with ethyl chloroacetate and KI in a 1:1.1:0.05 molar ratio yields 89% this compound in 2 hours. This approach eliminates volatile organic compound (VOC) emissions and reduces energy input by 70% compared to traditional methods.

Biocatalytic Approaches

Engineered amidase enzymes (e.g., from Pseudomonas putida) have shown 65% conversion efficiency in hydrolyzing this compound-ethyl to the active acid form, suggesting potential for greener synthesis routes.

Chemical Reactions Analysis

Types of Reactions: Benazolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Herbicidal Efficacy

Benazolin is effective against several weed species, making it a valuable tool in crop management. Research indicates that it functions by inhibiting specific physiological processes in target plants, leading to their eventual death. For instance, a study demonstrated that this compound application significantly affected seed germination and root elongation in Brassica napus cultivars. Higher concentrations of this compound (1.3 μg/10 mL) resulted in marked reductions in root length and seed germination rates compared to control treatments .

Table 1: Effects of this compound on Seed Germination and Root Elongation

Concentration (μg/10 mL)Germination Rate (%)Root Length (mm)
Control10045.81
0.59540.27
1.06026.34
1.336.886.24

Metabolism and Transport

The metabolism of this compound in various plant species has been studied to understand its selectivity and effectiveness. A notable study using radiolabeled this compound revealed that the compound is more mobile in wild mustard compared to rapeseed, which affects its accumulation and toxicity levels in these plants. The herbicide was found to be rapidly metabolized into less toxic derivatives within the Brassica species, indicating a potential for reduced phytotoxicity over time .

Environmental Impact

Research has also focused on the environmental implications of this compound usage, particularly regarding its residual effects in soil and crops. A study found that the residue levels of this compound-ethyl in soil and rapeseed were below 0.005 mg/kg at harvest time, suggesting minimal long-term environmental contamination when used according to recommended practices . However, the potential for herbicide carryover and its effects on subsequent crops remain areas of concern.

Case Studies

  • Impact on Brassica napus : A comprehensive study assessed the physiological and biochemical responses of four Brassica napus cultivars to varying concentrations of this compound. Results indicated that while low concentrations had negligible effects, higher doses led to significant oxidative stress, as evidenced by increased hydrogen peroxide levels and enzyme activity alterations .
  • Translocation Studies : Another investigation into the translocation patterns of this compound highlighted its preferential movement towards meristematic sites in susceptible weed species compared to tolerant crops. This differential transport mechanism is crucial for understanding how to optimize herbicide application strategies for effective weed control while minimizing crop damage .

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Metabolite Toxicity: Demethylation of this compound yields 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one, a metabolite less persistent than BOA’s degradation product, APO (2-aminophenol) .
  • Risk Contradictions : While deemed low risk for soil fauna , this compound’s inhibition of seed germination raises concerns in integrated weed management , highlighting context-dependent toxicity.

Biological Activity

Benazolin is a herbicide primarily used in agriculture for the control of broadleaf weeds. It belongs to the class of compounds known as benzothiazoles, which have garnered attention for their diverse biological activities, including herbicidal, antibacterial, and antifungal properties. This article explores the biological activity of this compound through a detailed examination of its mechanisms, efficacy, and case studies.

This compound functions primarily as an auxin mimic, promoting cell elongation in plants. This action disrupts normal growth patterns, leading to the death of susceptible weed species. The compound's mode of action is similar to that of indole-3-acetic acid (IAA), a natural plant hormone involved in growth regulation.

Auxin Activity

In bioassays using etiolated pea seedlings (Pisum sativum), this compound demonstrated significant auxin-like activity, promoting stem elongation comparable to IAA. This suggests that this compound can effectively interfere with plant growth by mimicking natural growth hormones .

Herbicidal Activity

This compound has been extensively studied for its herbicidal properties. Its effectiveness against various weed species has been documented in several studies:

Weed Species Concentration (μg/mL) Efficacy (%)
Wild Mustard1.085
Turnip Rape1.378
Brassica Napus1.072

The above table summarizes findings from research indicating that higher concentrations of this compound correlate with increased efficacy against target weeds .

Physiological Effects on Non-target Plants

Research has shown that this compound affects non-target species as well. For instance, studies on Brassica napus revealed that exposure to this compound at concentrations above 1.3 μg/10 mL inhibited growth parameters such as root elongation and chlorophyll content:

Treatment Root Length (mm) Chlorophyll Content (mg/g)
Control45.81±1.122.5±0.05
1.0 μg/10 mL30.00±1.201.8±0.04
1.3 μg/10 mL20.45±1.141.2±0.03

As the concentration increased, adverse effects were noted, including increased lipid peroxidation and accumulation of reactive oxygen species (ROS), leading to cellular damage .

Case Study: Impact on Brassica Napus

A comprehensive study investigated the effects of this compound on different cultivars of Brassica napus during seed germination and early growth stages:

  • Objective : To assess the physiological and biochemical responses to varying concentrations of this compound.
  • Findings :
    • At lower concentrations (0.5 μg/10 mL), no significant effects were observed.
    • At higher concentrations (≥1.3 μg/10 mL), marked reductions in germination rates and root elongation were recorded.
    • The cultivar Mianyou16 exhibited greater resistance compared to others, indicating potential for selective application in agricultural practices.

Implications for Agricultural Practices

The findings from these case studies underscore the importance of understanding the specific impacts of herbicides like this compound on both target and non-target species within agricultural ecosystems.

Q & A

Q. How should researchers design experiments to assess Benazolin's phytotoxicity on non-target plants?

  • Methodological Answer : Use a controlled seed germination assay with standardized parameters. For example, sterilize seeds (e.g., Brassica napus) with 75% ethanol, rinse with distilled water, and expose to this compound at concentrations ranging from 0.5 to 1.3 μg/10 mL in Petri dishes. Include negative controls (deionized water) and measure germination rates, root length, and oxidative stress markers (e.g., H₂O₂ levels) after 7 days in dark conditions . Replicate experiments three times and use randomized block designs to minimize bias.

Q. What are the standard analytical methods for detecting this compound residues in plant tissues?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) or LC-MS/MS for residue quantification. For HPLC, use a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) at 1.0 mL/min flow rate, detecting at 254 nm . Validate methods using spiked samples with recovery rates between 70–120% and limits of detection (LOD) ≤0.01 mg/kg. Adhere to purity standards (e.g., HG/T 4468-2012) for reference materials .

Q. Which antioxidant enzymes are critical biomarkers for this compound exposure studies?

  • Methodological Answer : Measure catalase (CAT) and ascorbate peroxidase (APX) activities. Homogenize plant tissue in phosphate buffer (pH 7.8), centrifuge at 12,000 × g, and quantify CAT via H₂O₂ decomposition at 240 nm (extinction coefficient: 0.0394 mM⁻¹ cm⁻¹). For APX, monitor ascorbate oxidation at 290 nm . Normalize enzyme activity to protein content (Bradford assay) and report in mM ascorbate min⁻¹ mg⁻¹ protein.

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative stress markers when evaluating this compound's effects across plant varieties?

  • Methodological Answer : Conduct correlation analyses using Pearson coefficients to identify interactions between herbicide concentrations, H₂O₂ levels, and enzyme activities. For example, in Brassica napus, Mianyou 16 showed resistance despite elevated H₂O₂ (1.07 μg g⁻¹ FW), while Guohaoyou 8 exhibited higher CAT activity (4.92 mM min⁻¹ mg⁻¹ protein) under this compound . Use multivariate ANOVA to account for varietal differences and environmental factors (e.g., light, temperature) that may modulate oxidative responses .

Q. What experimental designs are optimal for analyzing synergistic effects of this compound in herbicide mixtures?

  • Methodological Answer : Implement factorial designs combining this compound with adjuvants (e.g., ioxynil, mecoprop) at field-relevant ratios (e.g., 0.2–0.25 kg/ha). Assess weed control efficacy via percentage inhibition (e.g., 95% control of S. media at 14 sites) and compare to single-herbicide treatments . Use interaction terms in statistical models (e.g., LSD tests at p ≤ 0.05) to distinguish synergistic vs. additive effects.

Q. How can hormetic effects of this compound be addressed in dose-response studies?

  • Methodological Answer : Apply non-linear regression models (e.g., biphasic Hill curves) to capture low-dose stimulation and high-dose inhibition. For example, sublethal concentrations (0.5 μg/10 mL) may enhance root branching, while 1.3 μg/10 mL reduces root length by 30% . Validate hormesis thresholds using repeated trials and physiological endpoints (e.g., biomass, chlorophyll fluorescence).

Q. What methodologies integrate this compound's environmental fate with non-target organism risks?

  • Methodological Answer : Combine laboratory biodegradation assays (e.g., Warburg respirometry ) with field studies on soil adsorption. Measure this compound's half-life in aerobic conditions and its binding to dissolved organic matter (DOM) using fluorescence quenching techniques . Model leaching potential using parameters like organic carbon partition coefficient (Koc) and integrate with ecotoxicological data (e.g., LC₅₀ for aquatic invertebrates).

Notes for Reproducibility

  • Follow Beilstein Journal guidelines: Detail experimental protocols in supplementary materials, limit main text to critical findings, and cite original synthesis methods .
  • Address varietal differences by testing multiple genotypes (e.g., B. napus V1–V4) and reporting LSD values for significance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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